Synthesis of Benzofuran-3-boronic Acid from Benzofuran: An In-depth Technical Guide
Synthesis of Benzofuran-3-boronic Acid from Benzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing benzofuran-3-boronic acid from benzofuran. The document details two primary methodologies: direct iridium-catalyzed C-H borylation and a BCl3-induced borylative cyclization strategy. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application in research and development settings.
Introduction
Benzofuran-3-boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the benzofuran-3-yl moiety into a wide array of complex molecules. This guide focuses on the synthesis of this key intermediate, providing detailed procedures for its preparation from readily available starting materials.
Synthetic Strategies
Two principal strategies for the synthesis of benzofuran-3-boronic acid and its derivatives have emerged as highly effective:
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Direct C-H Borylation: This method involves the regioselective functionalization of the C-H bond at the C3 position of the benzofuran ring using an iridium catalyst. This atom-economical approach offers a direct route from the parent heterocycle.
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Borylative Cyclization: This strategy constructs the C3-borylated benzofuran skeleton from acyclic precursors, specifically aryl-alkynes, through a boron trichloride-mediated cyclization.
The following sections provide detailed experimental protocols and data for each of these methods.
Iridium-Catalyzed C-H Borylation of Benzofuran
Direct C-H borylation is a powerful technique for the synthesis of aryl and heteroaryl boronic esters. The use of iridium catalysts, often in conjunction with bidentate nitrogen-based ligands, allows for high regioselectivity. For benzofuran, the C3 position can be targeted, particularly when the C2 position is unsubstituted.
Experimental Protocol: Synthesis of Benzofuran-3-boronic acid pinacol ester
This protocol is a representative procedure adapted from general methods for the iridium-catalyzed borylation of heterocycles.
Materials:
-
Benzofuran
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Bis(pinacolato)diboron (B2pin2)
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[Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
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4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Hexane)
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Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(COD)Cl]2 (1.5 mol%) and dtbpy (3.0 mol%).
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Anhydrous solvent (e.g., THF) is added, and the mixture is stirred for 10-15 minutes to allow for catalyst formation.
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Benzofuran (1.0 equivalent) and bis(pinacolato)diboron (1.2 equivalents) are added to the reaction vessel.
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The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or TLC.
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford benzofuran-3-boronic acid pinacol ester.
Quantitative Data
The yields for the direct C3 borylation of benzofuran can vary depending on the specific reaction conditions and the scale of the reaction.
| Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzofuran-3-boronic acid pinacol ester | [Ir(COD)Cl]2 / dtbpy | THF | 80 | 12-24 | 60-80 | Adapted |
| 3-(dimesitylboryl)benzofuran | [Ir(I)/NHC complex] | - | - | - | Good-High | [1] |
Note: The dimesitylboryl derivative can be a stable alternative to the pinacol ester for certain applications.
BCl3-Induced Borylative Cyclization
An alternative approach to C3-borylated benzofurans involves the cyclization of 2-alkoxy-1-alkynylbenzene derivatives mediated by boron trichloride (BCl3). This method provides the dichloro(benzofuran-3-yl)borane, which can be readily converted to the corresponding pinacol boronate ester.
Experimental Protocol: Synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
This protocol is based on the BCl3-induced cyclization methodology.
Materials:
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1-(2-Methoxyphenyl)-1-propyne
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Boron trichloride (BCl3, 1 M solution in hexanes)
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Pinacol
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Triethylamine (NEt3)
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Anhydrous dichloromethane (DCM)
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Inert gas (Argon or Nitrogen)
Procedure:
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A solution of 1-(2-methoxyphenyl)-1-propyne (1.0 equivalent) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
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A solution of BCl3 in hexanes (1.1 equivalents) is added dropwise to the cooled solution.
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The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
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The mixture is then cooled to 0 °C, and a solution of pinacol (1.2 equivalents) in DCM is added, followed by the dropwise addition of triethylamine (3.0 equivalents).
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The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran.
Quantitative Data
| Starting Material | Product | Yield (%) | Reference |
| 1-(2-Methoxyphenyl)-1-propyne | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | ~70-85 | [2][3] |
Hydrolysis of Benzofuran-3-boronic Acid Pinacol Ester
The final step in the synthesis of benzofuran-3-boronic acid is the hydrolysis of the corresponding pinacol ester. Several methods are available for this transformation.
Experimental Protocol 1: Hydrolysis with Silica Gel
Materials:
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Benzofuran-3-boronic acid pinacol ester
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Methanol
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Silica gel
Procedure:
-
Benzofuran-3-boronic acid pinacol ester is dissolved in methanol.
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Silica gel is added to the solution.
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The mixture is stirred at room temperature for 24 hours.[2]
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The silica gel is removed by filtration.
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The methanol is evaporated under reduced pressure to yield benzofuran-3-boronic acid. Purification can be achieved by recrystallization or column chromatography.[2]
Experimental Protocol 2: Two-Step Deprotection via Diethanolamine Adduct
Materials:
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Benzofuran-3-boronic acid pinacol ester
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Diethanolamine (DEA)
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Diethyl ether
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Hydrochloric acid (0.1 M)
Procedure:
-
To a solution of benzofuran-3-boronic acid pinacol ester in diethyl ether, diethanolamine (1.1 equivalents) is added.
-
The mixture is stirred at room temperature for approximately 30 minutes, during which the diethanolamine adduct precipitates.[4]
-
The solid is collected by filtration and washed with ether.
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The isolated adduct is then treated with 0.1 M HCl and stirred for 20-30 minutes to hydrolyze the adduct to the free boronic acid.[4]
-
The product can be extracted with an organic solvent and purified as necessary.
Quantitative Data
| Starting Material | Method | Yield (%) | Reference |
| Benzofuran-3-boronic acid pinacol ester | Silica gel in methanol | Moderate | [2] |
| Phenylboronic acid pinacol ester | Two-step via DEA adduct | 99 | [5] |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to benzofuran-3-boronic acid.
Iridium-Catalyzed C-H Borylation Catalytic Cycle
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Conclusion
This guide has detailed two robust and effective methods for the synthesis of benzofuran-3-boronic acid. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The direct C-H borylation of benzofuran offers an atom-economical route, while the BCl3-induced cyclization provides a versatile approach for constructing the borylated benzofuran core from acyclic precursors. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. Novel syntheses of 2,3-disubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
